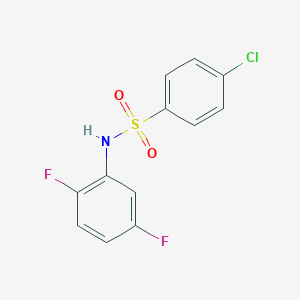

4-chloro-N-(2,5-difluorophenyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

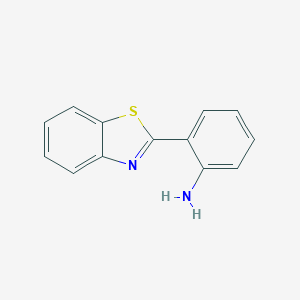

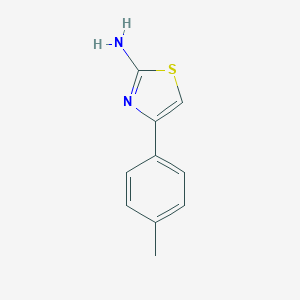

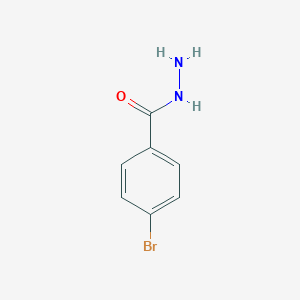

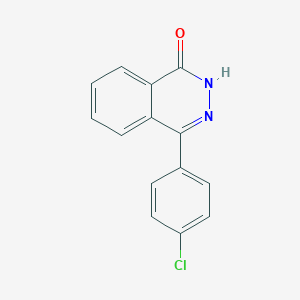

The compound 4-chloro-N-(2,5-difluorophenyl)benzenesulfonamide is a derivative of benzenesulfonamide, which is a functional group characterized by a sulfonyl group connected to a benzene ring. This particular compound is not directly discussed in the provided papers, but its structural relatives are frequently studied for their potential biological activities, including anticancer properties.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the reaction of different amines with sulfonyl chlorides or other related precursors. For example, novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamide derivatives were synthesized by reacting aminoguanidines with phenylglyoxal hydrate in glacial acetic acid . Similarly, other papers describe the synthesis of various benzenesulfonamide derivatives through reactions involving hydrazinobenzenesulfonamide , or by reacting N-(2-benzylthio-4-chloro-5-R1-benzenesulfonyl)cyanamide potassium salts with different amines .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often characterized by spectroscopic methods such as NMR, FT-IR, and UV-Vis, as well as by X-ray crystallography. For instance, the crystal structure of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide was elucidated using these techniques, revealing a V-shaped molecule with a dihedral angle of 84.31(9)° between the two substituted benzene rings . Theoretical investigations, including DFT calculations, are also employed to predict and analyze the molecular structure, as seen in the study of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions, including photooxidation. For example, irradiation of 4-chloroaniline or N-(4-chlorophenyl)-benzenesulfonamide in air-saturated solutions produced 4-chloronitrosobenzene and 4-chloronitrobenzene . These reactions are proposed to proceed through an N-peroxide intermediate to a nitro radical anion, which can be reduced or oxidized to the respective products.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are closely related to their molecular structure. The presence of substituents such as chloro, fluoro, or methyl groups can significantly influence these properties. For instance, the introduction of a 4-CF3-C6H4 moiety in certain sulfonamide derivatives increased their metabolic stability . The crystal packing and hydrogen bonding patterns also affect the physical properties, as seen in the crystal structure analysis of 4-chloro-N-(3-methylbenzoyl)benzenesulfonamide monohydrate .

Safety And Hazards

特性

IUPAC Name |

4-chloro-N-(2,5-difluorophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClF2NO2S/c13-8-1-4-10(5-2-8)19(17,18)16-12-7-9(14)3-6-11(12)15/h1-7,16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNVSMXIZNGAENB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NC2=C(C=CC(=C2)F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClF2NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406548 |

Source

|

| Record name | 4-chloro-N-(2,5-difluorophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(2,5-difluorophenyl)benzenesulfonamide | |

CAS RN |

290331-05-4 |

Source

|

| Record name | 4-chloro-N-(2,5-difluorophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B182506.png)

![2-Amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B182520.png)

![(S)-4-Ethyl-4-hydroxy-6-iodo-8-methoxy-1,4-dihydro-pyrano[3,4-c]pyridin-3-one](/img/structure/B182525.png)